Cas no 392236-31-6 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide)

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide structure
392236-31-6 structure
商品名:4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide
CAS番号:392236-31-6
MF:C24H23N5O5S2
メガワット:525.599922418594
CID:6295010
PubChem ID:5156144

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide
    • F0289-0111
    • 392236-31-6
    • AKOS024575139
    • 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
    • 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide
    • インチ: 1S/C24H23N5O5S2/c1-33-21-10-7-18(15-22(21)34-2)20-16-35-24(27-20)28-23(30)17-5-8-19(9-6-17)36(31,32)29(13-3-11-25)14-4-12-26/h5-10,15-16H,3-4,13-14H2,1-2H3,(H,27,28,30)
    • InChIKey: DYLHEPSQZZXUDG-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(=C(C=2)OC)OC)=O)=CC=1)(N(CCC#N)CCC#N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 525.11406120g/mol
  • どういたいしつりょう: 525.11406120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 36
  • 回転可能化学結合数: 11
  • 複雑さ: 912
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 182Ų

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0289-0111-10μmol
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0289-0111-20mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0289-0111-1mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0289-0111-50mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0289-0111-30mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0289-0111-3mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6 90%+
3mg
$63.0 2023-05-17
A2B Chem LLC
BA61840-25mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6
25mg
$360.00 2024-04-20
A2B Chem LLC
BA61840-50mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6
50mg
$504.00 2024-04-20
A2B Chem LLC
BA61840-5mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6
5mg
$272.00 2024-04-20
Life Chemicals
F0289-0111-75mg
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
392236-31-6 90%+
75mg
$208.0 2023-05-17

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 関連文献

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

4-Bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide: A Novel Scaffold for Targeted Therapeutic Applications

4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide represents a structurally complex molecule with potential applications in drug discovery and targeted therapy. The compound's CAS No. 392236-31-6 serves as a unique identifier for this specific chemical entity, which combines multiple pharmacophoric elements into a single molecular framework. The synthesis of this compound involves a multi-step process that integrates sulfamoyl functionalities with thiazole rings, creating a scaffold with diverse interactions capabilities. Recent studies have highlighted the importance of thiazole derivatives in modulating cellular signaling pathways, making this compound a promising candidate for further exploration.

The 4-bis(2-cyanoethyl)sulfamoyl group contributes to the molecule's electronic properties by introducing electron-withdrawing functionalities through the cyanoethyl substituents. These groups enhance the molecule's ability to interact with proteins and enzymes involved in metabolic processes. The N-4-(3,4-dimethoxyphenyl) moiety adds additional complexity by incorporating methoxy groups that influence hydrophobic interactions and molecular recognition. The 1,3-thiazol-2-ylbenzamide core provides a rigid structure that can stabilize the molecule in biological environments, potentially improving its bioavailability and target specificity.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various biological targets. Molecular docking studies suggest that the thiazole ring may form hydrogen bonds with serine residues in enzyme active sites, while the sulfamoyl group could engage in electrostatic interactions with positively charged residues. These interactions are critical for the molecule's enzyme inhibition potential, particularly in kinase pathways associated with cancer progression. The dimethoxyphenyl substituent may also contribute to ligand efficiency by optimizing the molecular shape and hydrophobic balance.

Experimental studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines, with minimal effects on normal cells. The cyanoethyl groups likely play a role in DNA intercalation and topoisomerase inhibition, mechanisms that are well-documented in antineoplastic agents. However, the exact mechanism of action remains under investigation, with ongoing research focusing on protein-ligand interactions and metabolic stability. The thiazole ring may also contribute to ROS (reactive oxygen species) generation, a strategy employed by several antitumor compounds to induce apoptosis in malignant cells.

Current research in drug development emphasizes the importance of structure-activity relationship (SAR) analysis to optimize the therapeutic potential of this compound. Modifications to the cyanoethyl substituents or the dimethoxyphenyl group could enhance solubility and target specificity. For example, replacing the cyanoethyl groups with alkyl chains might improve cell membrane permeability, while altering the dimethoxyphenyl substituent could modulate receptor binding affinity. These adjustments are critical for translating this compound into clinical applications.

The sulfamoyl functionality in this molecule is particularly noteworthy due to its role in antimicrobial and anti-inflammatory activities. Studies have shown that sulfamoyl derivatives can inhibit bacterial enzymes such as dihydropteroate synthase, making them valuable in antibacterial drug design. However, the thiazole ring may provide additional multitargeting capabilities, allowing this compound to address complex diseases such as inflammatory disorders or neurodegenerative conditions. The dimethoxyphenyl group's hydrophobicity could also enhance central nervous system (CNS) penetration, a desirable property for neurological applications.

Recent in silico studies have explored the pharmacokinetic profile of this compound, revealing promising oral bioavailability and metabolic stability. The thiazole ring and sulfamoyl group are likely to resist metabolic degradation, ensuring prolonged drug action. However, the cyanoethyl groups may undergo hydrolysis under physiological conditions, necessitating the development of prodrug formulations to improve therapeutic efficacy. These findings underscore the importance of drug formulation strategies in optimizing the clinical utility of this compound.

The 1,3-thiazol-2-ylbenzamide scaffold has also been studied for its antioxidant properties, which could complement its anti-inflammatory effects. The thiazole ring is known to chelate metal ions, reducing oxidative stress and inflammatory responses. This dual functionality makes the compound a potential candidate for chronic disease management, particularly in conditions such as rheumatoid arthritis or diabetic complications. The dimethoxyphenyl group may further enhance antioxidant activity by stabilizing free radicals through electron donation.

Ongoing research is focused on targeted delivery systems to enhance the selectivity and efficacy of this compound. Nanoparticle-based delivery could improve tumor targeting by leveraging the ligand-receptor interactions between the thiazole ring and overexpressed receptors on cancer cells. Additionally, liposomal formulations may enhance drug stability and cellular uptake, particularly for CNS applications. These delivery strategies are critical for overcoming biological barriers and maximizing the therapeutic potential of this compound.

In conclusion, 4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide represents a multifunctional molecule with significant potential in targeted therapy and drug discovery. Its complex structure, combining sulfamoyl, thiazole, and dimethoxyphenyl functionalities, offers a unique platform for multitargeting and mechanism-based interventions. Further research is needed to fully elucidate its biological mechanisms and optimize its therapeutic applications, but the compound's structural diversity and functional versatility make it a promising candidate for innovative drug development.

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